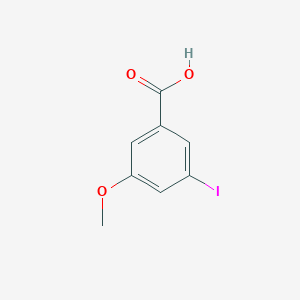

3-Iodo-5-methoxybenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

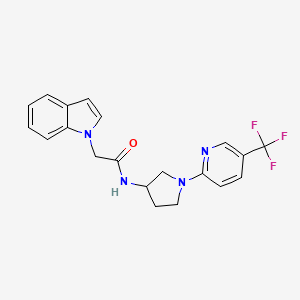

3-Iodo-5-methoxybenzoic acid is a chemical compound with the molecular formula C8H7IO3 . It has a molecular weight of 278.05 .

Molecular Structure Analysis

The molecular structure of 3-Iodo-5-methoxybenzoic acid consists of an iodine atom and a methoxy group attached to a benzoic acid molecule . The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis

3-Iodo-5-methoxybenzoic acid is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

Suzuki Cross-Coupling Reaction

3-Iodo-5-methoxybenzoic acid is used in Suzuki cross-coupling reactions, particularly with sterically hindered arylboronic esters. These reactions are optimized to obtain biaryls in good yield, using anhydrous benzene at reflux and sodium phenoxide in the presence of Pd(PPh3)4 (Chaumeil, Drian, & Signorella, 2000).

Corrosion Inhibition

An isoxazole derivative related to 3-Iodo-5-methoxybenzoic acid has been studied as an environmentally friendly corrosion inhibitor for mild steel in acidic media. This study involved various analytical techniques including electrochemical impedance spectroscopy and scanning electron microscopy (Aslam et al., 2020).

Directed Ortho-Metalation

3-Iodo-5-methoxybenzoic acid is applicable in directed ortho-metalation of unprotected benzoic acids. This method is useful for the one-pot preparation of various 3- and 6-substituted 2-methoxybenzoic acids, facilitating the synthesis of compounds not easily accessible by conventional means (Nguyen, Castanet, & Mortier, 2006).

Production of Methanol from Aromatic Acids

In research on Pseudomonas putida, it was found that when grown on compounds like 3,4,5-trimethoxybenzoic acid, the bacteria oxidized this compound along with others similar to 3-Iodo-5-methoxybenzoic acid. This study is relevant for understanding the microbial metabolism of methoxybenzoic acids (Donnelly & Dagley, 1980).

Preparation of Hypervalent Iodine Reagents

3-Iodo-5-methoxybenzoic acid derivatives have been used in the preparation and structural characterization of new recyclable iodine(III) reagents. These reagents, derived from 3-iodosylbenzoic acid, show potential for various applications in organic synthesis (Yusubov et al., 2008).

Radiosensitizing Agents

Derivatives of 3-Iodo-5-methoxybenzoic acid have been synthesized and tested for their ability to radiosensitize hypoxic cells to radiation, showing potential in cancer treatment (Gupta et al., 1985).

Safety and Hazards

Wirkmechanismus

Mode of Action

It is known that benzylic compounds, such as 3-iodo-5-methoxybenzoic acid, can undergo reactions at the benzylic position . These reactions include free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

It is known that the bioconversion of methoxylated benzoic acids to hydroxylated derivatives involves a model substrate and cultures of anaerobic bacteria .

Pharmacokinetics

The compound is a solid at room temperature and should be stored in a dark place, sealed in dry conditions, at 2-8°C . These properties may influence its bioavailability.

Action Environment

The action, efficacy, and stability of 3-Iodo-5-methoxybenzoic acid can be influenced by environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, at 2-8°C to maintain its stability

Eigenschaften

IUPAC Name |

3-iodo-5-methoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO3/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGXFKIAZDJQDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)O)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-5-methoxybenzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 5-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B2634459.png)

![ethyl 5-{2-[2-(allylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2634466.png)

![2-Methyl-4-{[1-(2-methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2634467.png)

![N-[2-(1H-imidazol-4-yl)ethyl]-1,6-naphthyridine-2-carboxamide](/img/structure/B2634469.png)

![2-benzamido-N-(3-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2634472.png)

![3-((3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione](/img/structure/B2634482.png)